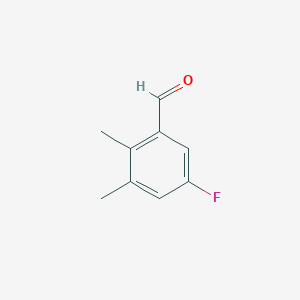

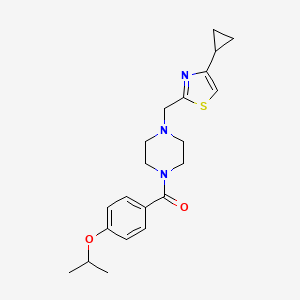

4-(シクロペンチルオキシ)-3-ヨード-5-メトキシベンズアルデヒド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of benzoic acid, similar to 4-(Cyclopentyloxy)-3-methoxybenzoic acid . It’s likely used as an intermediate in the synthesis of various compounds.

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized and studied . For instance, a new series of 3-(cyclopentyloxy)-4-methoxyphenyl derivatives has been designed by changing the length and functionality of the chain linking the catecholic moiety to the terminal cycloamine portion .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using single-crystal X-ray diffractometry . This provides insights into the molecular conformations and packing arrangements influenced by factors like hydrogen bonding and crystal symmetry .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For example, hydrogen atoms migrating across dienes upon heating and hydrogen atoms migrating across alkenes with light .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .作用機序

The mechanism of action of 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde is not well understood. However, studies have shown that 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde can inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde can also inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins.

Biochemical and Physiological Effects:

4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde has been shown to have antitumor and anti-inflammatory effects in vitro and in vivo. In vitro studies have shown that 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have shown that 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde can inhibit the growth of tumors in mice. 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde has also been shown to have anti-inflammatory effects in animal models of inflammation.

実験室実験の利点と制限

One advantage of 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde is that it is a relatively simple molecule to synthesize. Another advantage is that 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde can be used as a building block for the synthesis of various biologically active compounds. However, one limitation of 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde is that it has low solubility in water, which can make it difficult to work with in aqueous solutions.

将来の方向性

There are several future directions for the research of 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde. One direction is to investigate the mechanism of action of 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde in more detail. Another direction is to explore the potential of 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde as a therapeutic agent for the treatment of cancer and inflammation. Additionally, there is a need to develop more efficient and scalable methods for the synthesis of 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde and its derivatives. Finally, there is a need to investigate the potential of 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde as a building block for the synthesis of new biologically active compounds.

合成法

4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde can be synthesized through a multi-step process starting from 4-hydroxy-3-iodo-5-methoxybenzaldehyde. The first step involves the protection of the hydroxy group with cyclopentyl bromide to form the cyclopentyloxy derivative. This is followed by the oxidation of the aldehyde group to the corresponding carboxylic acid using potassium permanganate. The final step involves the reduction of the carboxylic acid to the aldehyde using sodium borohydride. The overall yield of the synthesis is around 40%.

科学的研究の応用

シクロデキストリン: ホスト-ゲスト化学とその応用

シクロデキストリンは、ホスト-ゲスト相互作用によって他の分子をカプセル化できる疎水性空洞を持つ、興味深い環状マクロ分子です。 そのユニークな構造と特性から、さまざまな分野で応用されています 。いくつかの具体的な応用を見てみましょう。

a. 医薬品とドラッグデリバリー:生体模倣フォトニック結晶

生体模倣フォトニック結晶は、自然な構造を模倣して光を操作します。 この分野は、化合物に直接関連しているわけではありませんが、学際的な応用があるため注目に値します :

a. 光学デバイス:蛍光プローブとイメージング剤

当社の化合物に直接関連しているわけではありませんが、蛍光プローブはさまざまな研究分野で重要な役割を果たしています。 その応用について簡単に見てみましょう :

a. 細胞イメージング:Safety and Hazards

特性

IUPAC Name |

4-cyclopentyloxy-3-iodo-5-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15IO3/c1-16-12-7-9(8-15)6-11(14)13(12)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOZUISGRCHNDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)I)OC2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2385027.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2385031.png)

![N-(4-methoxyphenethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2385034.png)

![4-isopropoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2385035.png)

![Methyl 5-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2385036.png)

![Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2385039.png)

![N-[1-(5-azepan-1-yl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-2,5-dimethylbenzamide](/img/structure/B2385041.png)

![9-Prop-2-enoylspiro[9-azabicyclo[3.3.1]nonane-3,5'-imidazolidine]-2',4'-dione](/img/structure/B2385049.png)